3-Epi-aplykurodinone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,2R,4S,8S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |
InChI |
InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14-,15-,17+,19+,20-/m1/s1 |
InChI Key |
LILRNUJDHJYEPR-DRXPPAGNSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@H]3CC(=O)O2)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |
Synonyms |
3-epi-aplykurodinone B aplykurodinone B |
Origin of Product |
United States |
Natural Occurrence and Chemoecological Role of 3 Epi Aplykurodinone B
Identification and Biological Sourcing from Marine Organisms
Isolation from Aplysia fasciata
3-Epi-aplykurodinone B was first identified from specimens of the sea hare Aplysia fasciata collected in Río San Pedro, Cadiz, Spain. nih.gov This discovery was an addition to a series of related degraded sterols, including aplykurodinone B, which had been previously isolated from the same mollusk species in the Bay of Naples, Italy. nih.govacs.org The structure of this compound was determined through detailed spectral data analysis, which revealed its molecular formula as C20H30O3, making it an isomer of aplykurodinone B. acs.org The key structural difference lies in the epimeric relationship at the C-3 position. nih.govmdpi.com This compound is found in the external tissues of Aplysia fasciata. mdpi.com
| Location of Isolation | Organism | Compound Isolated |
| Río San Pedro, Cadiz, Spain | Aplysia fasciata | This compound |
| Bay of Naples, Italy | Aplysia fasciata | Aplykurodinone B |
Associated Marine Ecosystems and Symbiotic Relationships
Aplysia fasciata inhabits tidal and subtidal zones in various marine environments, including the Atlantic Ocean and the Mediterranean Sea. wikipedia.orgmarinespecies.org These sea hares are herbivorous, primarily feeding on red algae, particularly from the genus Laurencia. nih.govopistobranquis.info This dietary preference is central to the presence of this compound and other secondary metabolites in the sea hare.
The relationship between Aplysia and Laurencia is a classic example of chemical sequestration. Sea hares consume the algae and store the ingested secondary metabolites, often in their digestive glands. plos.orgum.edu.my In many cases, the sea hare modifies the original algal compounds, creating a diverse array of chemicals within its own tissues. plos.org This process is a form of symbiosis, where the sea hare gains a chemical defense mechanism from its diet. The presence of halogenated terpenes and other metabolites in Aplysia species that are characteristic of Laurencia algae provides strong evidence for this dietary link. mdpi.com
Chemoecological Function and Evolutionary Adaptations
Role in Predator Deterrence and Interspecies Interactions
Sea hares like Aplysia fasciata lack a protective outer shell, making them vulnerable to predators. nih.gov To compensate, they have evolved sophisticated chemical defense mechanisms. nih.govekb.eg The compounds they sequester, including degraded sterols like this compound, often exhibit ichthyotoxic (toxic to fish) properties. nih.govmdpi.com These chemicals can render the sea hare unpalatable to potential predators. oup.com
When attacked, sea hares can release a cloud of ink and opaline, which contains a cocktail of chemical deterrents. nih.govresearchgate.net While this compound is located in the external tissues, contributing to passive defense, other compounds like aplysioviolin, derived from algal pigments, are actively released to deter predators like blue crabs. mdpi.comresearchgate.netwikipedia.org This multi-faceted chemical defense system is a crucial adaptation for survival in a predator-rich environment.
Biosynthetic Origins and Dietary Influences on Chemical Diversity
The vast majority of secondary metabolites found in Aplysia sea hares, including this compound, are not synthesized de novo by the mollusk. plos.org Instead, they are of dietary origin, sequestered from the algae they consume. nih.govplos.org The carbon skeleton of aplykurodins and aplykurodinones is believed to be derived from the significant oxidative degradation of a sterol nucleus from their diet. nih.gov
The diversity of chemical compounds within a single sea hare is a direct reflection of its diet. vliz.be By feeding on various species of algae, such as those from the Laurencia and Plocamium genera, Aplysia accumulates a wide range of metabolites. mdpi.complos.org The sea hare can then modify these sequestered compounds, leading to a greater chemical diversity than is found in the algae itself. plos.org This ability to sequester and modify dietary chemicals is a key evolutionary adaptation that allows Aplysia to create a potent and diverse chemical arsenal (B13267) for defense. plos.org
| Compound Family | Probable Origin | Function |
| Degraded Sterols (e.g., this compound) | Oxidative degradation of dietary sterols | Ichthyotoxic, Predator Deterrence |
| Halogenated Terpenes | Sequestration from Laurencia and Plocamium algae | Antifeedant, Predator Deterrence |
| Aplysioviolin | Modification of phycoerythrobilin (B231632) from red algae | Chemical Deterrent in Ink |
Biosynthetic Investigations of 3 Epi Aplykurodinone B
Proposed Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of 3-Epi-aplykurodinone B is hypothesized to originate from a common dietary sterol, such as cholesterol. Sea hares like Aplysia fasciata are known to accumulate and modify compounds from their diet, which primarily consists of algae. mdpi.com The transformation from a standard steroid precursor to this compound likely involves a significant oxidative degradation of the steroid's A- and B-rings. nih.gov This is a known phenomenon in marine environments, where organisms have evolved pathways to process and alter sterols. mdpi.comresearchgate.net
A plausible biosynthetic route would commence with a dietary sterol precursor. For a related 9,11-secosteroid, aplysiasecosterol A, also found in Aplysia, cholest-7-en-3S,5R,6R-triol has been suggested as a potential precursor. nih.gov This suggests that the biosynthesis of degraded sterols in Aplysia may proceed through polyhydroxylated intermediates. The key transformations leading to the core structure of aplykurodinone B likely involve a series of oxidative cleavages, potentially catalyzed by cytochrome P450 monooxygenases or dioxygenases, resulting in the characteristic degraded ring system.
A crucial step in the formation of this compound is the epimerization of the hydroxyl group at the C-3 position from the typical β-configuration to the α-configuration. This stereochemical inversion is a key distinguishing feature of the molecule. nih.gov While the specific enzyme responsible for this in Aplysia is unknown, C-3 epimerization of steroid metabolites is a known biological process. For instance, in vitamin D metabolism, C-3 epimerization occurs and is thought to involve the same enzymes responsible for hydroxylation, suggesting a possible oxidation-reduction mechanism. iiarjournals.orgnih.gov
To validate this proposed pathway, precursor incorporation studies using isotopically labeled compounds would be essential. Feeding Aplysia fasciata with labeled potential precursors and subsequently analyzing for the incorporation of the label into this compound would provide direct evidence of the biosynthetic precursors.
Table 1: Proposed Key Steps in the Biosynthesis of this compound
| Proposed Step | Potential Precursor/Intermediate | Resulting Feature | Hypothesized Enzyme Class |
| Dietary Uptake | Common Phytosterol (e.g., from algae) | Steroid Scaffold | - |
| Initial Oxidation | Sterol Precursor | Polyhydroxylated Steroid | Cytochrome P450 Monooxygenases |
| Oxidative Degradation | Polyhydroxylated Steroid | Degraded Steroid Nucleus | Dioxygenases, Baeyer-Villiger Monooxygenases |
| C-3 Epimerization | Aplykurodinone B-like Intermediate | 3-α-hydroxyl group | Oxidoreductases (e.g., 3-hydroxysteroid dehydrogenase) |
Enzymology and Genetic Basis of Biosynthesis
The specific enzymes and the underlying genetic architecture responsible for the biosynthesis of this compound remain to be elucidated. However, based on the proposed biosynthetic pathway, several classes of enzymes are likely involved. Cytochrome P450 (CYP) enzymes are strong candidates for catalyzing the initial hydroxylation and subsequent oxidative cleavage of the steroid rings. nih.gov Baeyer-Villiger monooxygenases could also play a role in the ring degradation process. mdpi.com
The C-3 epimerization likely involves a two-step process catalyzed by a 3-hydroxysteroid dehydrogenase (HSD). This enzyme would first oxidize the 3β-hydroxyl group to a 3-keto intermediate, followed by a stereospecific reduction to the 3α-hydroxyl group. nih.gov Such enzymes are known to be involved in steroid metabolism in a variety of organisms.
It is also plausible that symbiotic microorganisms residing within the sea hare or its dietary algae contribute to the biosynthesis of this compound. mdpi.comresearchgate.net The marine environment is rich in microbial communities that are known to perform complex chemical transformations, including steroid degradation. asm.orgnih.gov Identifying the true producer of this compound—the sea hare, its symbionts, or a combination thereof—is a key challenge.
Strategies for Biosynthetic Pathway Elucidation and Engineering
A multi-pronged approach is necessary to fully uncover the biosynthetic pathway of this compound. Modern techniques in molecular biology and analytical chemistry provide a powerful toolkit for such investigations.
Table 2: Methodologies for Elucidating the Biosynthesis of this compound
| Methodology | Objective | Expected Outcome |
| Transcriptome Analysis | Identify candidate genes expressed in the tissues where this compound is found. | A list of genes encoding potential biosynthetic enzymes (e.g., CYPs, HSDs, dioxygenases). |
| Genome Mining | Analyze the genome of Aplysia fasciata and its associated symbionts for biosynthetic gene clusters. | Identification of gene clusters that may be responsible for producing degraded steroids. frontiersin.org |
| Heterologous Expression | Functionally characterize candidate genes by expressing them in a host organism (e.g., yeast, E. coli). | Confirmation of the enzymatic activity of the gene products and their role in the biosynthetic pathway. |
| In Vitro Enzyme Assays | Test the activity of purified enzymes with proposed substrates. | Determination of enzyme kinetics and substrate specificity. |
| Isotopic Labeling Studies | Trace the incorporation of labeled precursors (e.g., ¹³C-acetate, ¹³C-cholesterol) into the final product. | Confirmation of the biosynthetic building blocks and intermediates. ubc.ca |
The elucidation of the biosynthetic pathway of this compound would not only provide fundamental insights into the chemical ecology of Aplysia fasciata but could also open avenues for biosynthetic engineering. By understanding the enzymes involved, it may be possible to produce this and related compounds in heterologous hosts, enabling further study of their biological activities and potential therapeutic applications.
Molecular and Cellular Mechanisms of Action of 3 Epi Aplykurodinone B
Identification of Molecular Targets and Binding Interactions
The cytotoxic effects of 3-Epi-aplykurodinone B stem from its interaction with specific cellular components, leading to the disruption of their normal functions.
While detailed protein-ligand interaction profiles for this compound are not extensively characterized in the available literature, its biological activities strongly suggest that it interacts with proteins crucial for cell growth and survival. The investigation into the mechanisms of closely related compounds, such as aplykurodin A, was prompted by the known cytotoxicity of this compound. nih.gov Research on these analogs indicates that the likely molecular targets are components of the Wnt/β-catenin signaling pathway's destruction complex, which includes proteins like Axin, glycogen (B147801) synthase kinase 3β (GSK-3β), and adenomatous polyposis coli (APC). nih.gov
The primary reported activity of this compound is its potent cytotoxicity against a range of cancer cell lines. researchgate.net This bioactivity implies the modulation of key enzymes involved in cell life and death cycles. Although specific enzyme inhibition kinetic data for this compound is not specified, its cytotoxic efficacy has been documented.
Table 1: Documented Cytotoxic Activity of this compound
| Cell Line | Cancer Type |
| P388 | Mouse Leukemia |
| A549 | Human Non-Small-Cell Lung Carcinoma |
| HT-29 | Human Colon Cancer |
| SKMEL-28 | Human Melanoma |
This table is based on findings reported in scientific literature. researchgate.net
Perturbation of Cellular Signaling Pathways
Genes and their protein products form intricate signaling networks that regulate cellular responses. nih.gov The anticancer potential of this compound is linked to its ability to perturb these pathways, particularly those that are dysregulated in cancer. nih.gov
The Wnt/β-catenin signaling pathway is a highly conserved cascade that is crucial for embryonic development and adult tissue maintenance; its improper activation is a hallmark of numerous cancers. nih.govenamine.net The cytotoxicity of this compound prompted studies on related compounds, which have demonstrated a clear mechanism of action through the antagonism of this pathway. nih.gov
The related compound aplykurodin A has been shown to inhibit Wnt/β-catenin signaling by accelerating the degradation of intracellular β-catenin. nih.gov In the canonical pathway, β-catenin levels are kept low by a "destruction complex" involving Axin, APC, and GSK-3β, which phosphorylates β-catenin, targeting it for proteasomal degradation. nih.govnih.gov The activation of the Wnt pathway inhibits this complex, allowing β-catenin to accumulate, enter the nucleus, and activate genes that drive cell proliferation. nih.govjmb.or.kr Aplykurodin A appears to enhance the function of the destruction complex, possibly by stabilizing Axin, which leads to decreased levels of oncogenic β-catenin and reduced expression of its target genes. nih.gov Given that the study of aplykurodin A was predicated on the bioactivity of this compound, a similar mechanism of action is strongly implied.
The documented cytotoxicity of this compound against multiple human cancer cell lines points towards the induction of programmed cell death. researchgate.net Programmed cell death, which includes processes like apoptosis (Type I) and autophagy (Type II), is a critical mechanism for eliminating damaged or cancerous cells. researchmap.jp
Apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the activation of caspases, which are proteases that execute the cell death program. nih.govnih.gov Autophagy is a catabolic process involving the formation of autophagosomes that engulf cellular components and deliver them to lysosomes for degradation; while it can be a survival mechanism, excessive or dysregulated autophagy can also lead to cell death. researchmap.jpmdpi.com The potent cytotoxic effects observed for this compound strongly suggest it triggers one or both of these cell death pathways in susceptible cancer cells. researchgate.net
While direct studies on the immunomodulatory effects of this compound are limited, its interference with the Wnt/β-catenin pathway suggests a potential role in modulating inflammation. The Wnt/β-catenin pathway is increasingly recognized as a key regulator of immune responses and inflammation. plos.org For instance, activation of β-catenin signaling has been linked to the upregulation of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins (B1171923) which are key mediators of inflammation. plos.org Furthermore, some compounds derived from marine heterobranchs, the class to which this compound belongs, have been noted for their anti-inflammatory activity. mdpi.com Therefore, by modulating the Wnt/β-catenin pathway, this compound may influence the expression of inflammatory mediators and thereby exert immunomodulatory effects.
Cellular Effects in Pre-clinical Models (in vitro and non-human in vivo)
The marine-derived degraded sterol, this compound, has been the subject of pre-clinical evaluations to determine its biological activity, particularly its effects on cancer cells. Investigations in in vitro settings have demonstrated its cytotoxic potential against a panel of human tumor cell lines. nih.govacs.orgmdpi.comsci-hub.red These studies form the foundation for understanding the compound's potential as an anti-proliferative agent. While its activity is noted as mild, it has provided a basis for further research into related marine sterols. nih.gov
Cell Cycle Dynamics and Proliferation Inhibition
Research has established that this compound possesses inhibitory effects on the proliferation of various cancer cells. nih.govmdpi.com The compound was assessed for its cytotoxic activity against a range of tumor cell lines, demonstrating a consistent level of inhibition across different cancer types. nih.govmdpi.com Specifically, it exhibited an ED₅₀ (median effective dose) of 2.5 µg/mL against mouse lymphoma (P-388), human lung carcinoma (A-549), human colon carcinoma (HT-29), and human melanoma (MEL-28) cells. nih.govmdpi.com Another study reported its cytotoxicity with an IC₅₀ (median inhibitory concentration) value of approximately 8 µM for the same cell lines. vliz.be
While the anti-proliferative effects are documented, detailed mechanistic studies elucidating the specific impact of this compound on cell cycle progression are not extensively described in the available literature. It is a common mechanism for cytotoxic compounds to induce cell cycle arrest at specific checkpoints, such as G1 or G2/M, thereby preventing cancer cells from proceeding through division. biorxiv.orgnih.gov For instance, other marine natural products have been shown to induce cell cycle arrest, leading to apoptosis. mdpi.com However, specific data confirming that this compound acts via a similar mechanism of cell cycle disruption is yet to be fully characterized.
| Cell Line | Cancer Type | Reported Activity | Source |
|---|---|---|---|
| P-388 | Mouse Lymphoma | ED₅₀: 2.5 µg/mL / IC₅₀: ~8 µM | nih.govmdpi.comvliz.be |
| A-549 | Human Lung Carcinoma | ED₅₀: 2.5 µg/mL / IC₅₀: ~8 µM | nih.govmdpi.comvliz.be |
| HT-29 | Human Colon Carcinoma | ED₅₀: 2.5 µg/mL / IC₅₀: ~8 µM | nih.govmdpi.comvliz.be |
| MEL-28 | Human Melanoma | ED₅₀: 2.5 µg/mL / IC₅₀: ~8 µM | nih.govmdpi.comvliz.be |
Morphological and Phenotypic Changes in Model Systems
Direct and detailed reports on the specific morphological and phenotypic alterations in cancer cells induced by this compound are limited. However, based on its demonstrated cytotoxic and anti-proliferative activities, it is anticipated that its interaction with cancer cells would lead to observable changes characteristic of cellular stress, growth inhibition, and apoptosis. nih.govmdpi.com
In general, cancer cells treated with cytotoxic agents undergo a series of morphological changes. researchgate.netbioted.es These typically include a loss of the normal, often irregular, cell shape, with the cells becoming rounder and smaller. researchgate.netnih.gov A reduction in cell adhesion, leading to detachment from the culture substrate, is also a common observation. bioted.es As cells progress towards apoptosis, further changes such as membrane blebbing, chromatin condensation within the nucleus, and the formation of apoptotic bodies can be expected. mdpi.com Fluorescence microscopy techniques using dyes like acridine (B1665455) orange or DAPI are standard methods to visualize such nuclear condensation and fragmentation. mdpi.com While these are well-documented phenomena for many anti-cancer compounds, specific microscopic studies are required to confirm and detail these effects for this compound.
Structure Activity Relationship Sar Studies and Rational Design of 3 Epi Aplykurodinone B Analogues
Correlating Structural Features with Mechanistic Outcomes
The biological activity of 3-Epi-aplykurodinone B and its relatives is intrinsically linked to their unique chemical architecture. This degraded sterol features a distinctive cis-hydrindane (B1200222) skeleton, which is a significant deviation from the typical steroid nucleus. nih.gov The presence and orientation of various functional groups on this scaffold are critical determinants of its interaction with biological targets.
Research on related compounds has highlighted the importance of specific structural motifs. For instance, studies on other marine-derived compounds have shown that modifications to side chains or the introduction of specific functional groups can dramatically alter biological activity. While direct SAR studies on a wide range of this compound analogues are still emerging, inferences can be drawn from related natural products. For example, in some bioactive marine compounds, the presence of a free phenol (B47542) group was found to be crucial for cytotoxicity and antibacterial activity, with acetate (B1210297) derivatives showing reduced potency. mdpi.com This suggests that the hydroxyl group at the C-3 position of this compound could be a key interaction point with its biological targets.
The mechanism of action for the parent compound, aplykurodinone B, and its epimer, this compound, is thought to involve the disruption of cellular processes, leading to cytotoxicity. nih.gov The subtle change in stereochemistry at the C-3 position between these two molecules likely influences their binding affinity and orientation within the target protein, leading to potentially different biological outcomes.
| Feature | Importance in Biological Activity |
| cis-Hydrindane Skeleton | The core scaffold is essential for the overall shape and rigidity of the molecule, influencing how it fits into a biological target. nih.gov |
| C-3 Hydroxyl Group | The stereochemistry and presence of this group are critical, likely involved in hydrogen bonding interactions with the target protein. nih.govmdpi.com |
| Lactone Ring | This functional group can be susceptible to nucleophilic attack, potentially leading to covalent modification of the target and irreversible inhibition. |
| Side Chain | The length and functionality of the side chain can impact lipophilicity, cell permeability, and specific interactions within the binding pocket. |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a paramount role in the biological activity of this compound. The "epi" designation in its name signifies that it is an epimer of aplykurodinone B, differing only in the three-dimensional arrangement of the hydroxyl group at the C-3 position. nih.gov This seemingly minor change can have profound effects on how the molecule interacts with its biological target.
The specific orientation of the C-3 hydroxyl group can dictate the formation of hydrogen bonds and other non-covalent interactions within a protein's binding site. A change from an axial to an equatorial position, or vice versa, can alter the binding affinity and efficacy of the compound. For instance, in the total synthesis of aplykurodinone-1, a related degraded sterol, precise control of stereochemistry was a critical aspect of the synthetic strategy, underscoring its importance for the final molecule's properties. nih.gov
The cytotoxicity data for this compound against various cancer cell lines, including mouse lymphoma (P-388), human lung carcinoma (A-549), human colon carcinoma (HT-29), and human melanoma (MEL-28), highlights its potential as an anticancer agent. nih.gov A direct comparison of the cytotoxic profiles of this compound and aplykurodinone B would provide invaluable insight into the specific influence of the C-3 stereocenter on its anticancer activity.
| Compound | C-3 Stereochemistry | Reported Biological Activity |
| Aplykurodinone B | Specific stereoisomer | Ichthyotoxic, cytotoxic, inhibitor of histamine (B1213489) release. nih.gov |
| This compound | Epimer of Aplykurodinone B at C-3 | Ichthyotoxic, cytotoxic against P-388, A-549, HT-29, and MEL-28 cell lines. mdpi.comnih.gov |
Design and Synthesis of Truncated, Simplified, or Hybrid Analogues
The complex structure of many natural products, including this compound, can present challenges for large-scale synthesis and subsequent drug development. rsc.org Therefore, the design and synthesis of truncated, simplified, or hybrid analogues is a key strategy to create more accessible and potentially more potent therapeutic agents. nih.gov
Truncated Analogues: These involve the removal of non-essential parts of the molecule to create a smaller, more synthetically tractable compound that retains the core pharmacophore. For this compound, this could involve simplifying the side chain or removing certain ring systems, provided they are not essential for its biological activity.
Simplified Analogues: This approach focuses on replacing complex structural motifs with simpler ones that are easier to synthesize while maintaining the key electronic and steric properties of the original molecule. The goal is to reduce synthetic complexity without sacrificing biological efficacy. nih.gov
Hybrid Analogues: This strategy involves combining structural features from different bioactive molecules to create a new compound with potentially enhanced or novel activities. For example, the core of this compound could be combined with side chains from other known cytotoxic agents.
The synthesis of such analogues often relies on modular approaches, where different fragments of the molecule can be synthesized separately and then combined. nih.gov This allows for the rapid generation of a library of related compounds for SAR studies.
Computational Chemistry Approaches to SAR and Ligand Design
In recent years, computational chemistry has become an indispensable tool in drug discovery, offering powerful methods to understand SAR and guide the design of new ligands. oncodesign-services.comuni-bonn.de These in silico techniques can significantly accelerate the drug development process by prioritizing the synthesis of the most promising compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could elucidate how it and its analogues fit into the active site of a target protein, revealing key interactions that contribute to its biological activity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. preprints.org By developing a QSAR model for this compound analogues, researchers could predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding and the conformational changes that occur upon binding. This can offer deeper insights into the mechanism of action at an atomic level. oncodesign-services.com
These computational approaches, when used in conjunction with experimental data, can provide a comprehensive understanding of the SAR of this compound, paving the way for the rational design of novel and more effective therapeutic agents.
Advanced Research Methodologies and Analytical Techniques in 3 Epi Aplykurodinone B Research
High-Resolution Spectroscopic Techniques for Stereochemical Assignments and Structural Refinement
The definitive structure and relative stereochemistry of 3-Epi-aplykurodinone B were originally determined through the application of high-resolution spectroscopic methods. acs.orgresearchgate.net Following its isolation from the sea hare Aplysia fasciata, its structure was elucidated by interpreting detailed spectral data. acs.orgresearchgate.netnih.gov
A key technique in this process was Nuclear Overhauser Effect Difference Spectroscopy (NOEDS), a one-dimensional Nuclear Magnetic Resonance (NMR) experiment. acs.orgresearchgate.net NOEDS experiments were instrumental in establishing the relative stereochemistry of the molecule. acs.orgresearchgate.net The structural elucidation of related compounds, such as aplykurodinone-1, has relied on a similar combination of spectroscopic methods, including two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), alongside X-ray crystallography for ultimate structural confirmation. nih.gov The use of single-crystal X-ray diffraction analysis has been pivotal in confirming the relative stereochemistries of intermediates during the total synthesis of related aplykurodinones. sci-hub.red These crystallographic techniques provide unambiguous proof of three-dimensional atomic arrangements. nih.govsciencemuseum.org.uk
| Technique | Application in Research of this compound and Related Compounds | Reference |
| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework. | acs.org |
| NOEDS | Establishment of the relative stereochemistry of this compound. | acs.orgresearchgate.net |
| NOESY | Confirmation of stereochemistry in related compounds like aplykurodinone-1. | nih.gov |
| X-Ray Crystallography | Absolute confirmation of the three-dimensional structure and stereochemistry of related aplykurodinones and synthetic intermediates. | nih.govsci-hub.red |
Chemoinformatics and Computational Chemistry for Mechanistic Insights and Predictive Modeling
While specific computational studies on this compound are not extensively documented, chemoinformatics and computational chemistry represent a vital frontier for gaining deeper mechanistic insights. mdpi.com For marine natural products in general, computational approaches like virtual screening are needed to identify molecular targets and overcome the limitations of traditional experimental studies. mdpi.com
Computational methods are essential for planning the synthesis of complex natural products and can provide valuable mechanistic insights into the reactions used. rsc.orgdntb.gov.ua For instance, the total synthesis of the related aplykurodinone-1 involved complex transformations, such as a SmI2-mediated reductive cascade cyclization, whose mechanisms can be modeled computationally to understand stereochemical outcomes. rsc.orgnih.gov Furthermore, predictive modeling for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is a critical application of computational chemistry in the early stages of drug discovery. mdpi.com The inclusion of this compound in natural product databases, such as COCONUT, facilitates its use in broad chemoinformatic analyses. naturalproducts.net
Advanced Cell-Based Assays for Target Deconvolution and Pathway Analysis
The biological activity of this compound has been primarily characterized through the use of cell-based cytotoxicity assays. The compound exhibited mild in vitro cytotoxicity against a panel of four human tumor cell lines. acs.orgnih.gov These initial phenotypic screens are the first step in understanding a compound's potential.
To move beyond a phenotypic observation to understanding the mechanism, advanced cell-based assays are required for target deconvolution and pathway analysis. nih.govpelagobio.com For example, studies on the related compound aplykurodin A utilized sensitive, reporter-based assays (e.g., HEK293-firefly luciferase and HEK293-secreted alkaline phosphatase reporters) to demonstrate specific antagonism of the Wnt/β-catenin signaling pathway. nih.gov Other advanced methods used for related compounds include apoptosis analysis via Annexin V staining and caspase activity assays (Caspase-Glo 3/7) to determine the mode of cell death. nih.gov
Target deconvolution—the process of identifying the specific molecular target of a compound—can be achieved through various chemical proteomics strategies, including affinity purification, photoaffinity labeling (PAL), and the cellular thermal shift assay (CETSA). pelagobio.comnih.gov These techniques allow for the unbiased identification of direct and indirect protein interactions in a physiologically relevant cellular context, which is essential for confirming a compound's mechanism of action and identifying potential off-target effects. pelagobio.com
| Cell Line | Cancer Type | Reported Activity | Reference |
| P-388 | Mouse Lymphoma | ED₅₀ = 2.5 µg/mL; IC₅₀ ≈ 8 µM | nih.govresearchgate.net |
| A-549 | Human Lung Carcinoma | ED₅₀ = 2.5 µg/mL; IC₅₀ ≈ 8 µM | nih.govresearchgate.net |
| HT-29 | Human Colon Carcinoma | ED₅₀ = 2.5 µg/mL; IC₅₀ ≈ 8 µM | nih.govresearchgate.net |
| MEL-28 | Human Melanoma | ED₅₀ = 2.5 µg/mL; IC₅₀ ≈ 8 µM | nih.govresearchgate.net |
Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive Mechanistic Studies
Omics technologies, including proteomics and metabolomics, offer a systems-level perspective on the cellular response to a bioactive compound and are powerful tools for natural product target discovery. nih.govmdpi.com These techniques provide a comprehensive catalog of changes in proteins and metabolites following treatment, offering clues to the compound's mechanism of action and affected pathways. nih.gov
While direct omics studies on this compound have not been reported, their application is a logical next step in its research. Proteomics, particularly when combined with mass spectrometry, can be used to perform unbiased, proteome-wide profiling to see how this compound affects protein abundance and post-translational modifications. pelagobio.commdpi.com This approach complements target deconvolution strategies like CETSA. pelagobio.com For example, proteomics has been employed in the ecological context of related sea hares to identify proteins from their dietary sources. researchgate.net
Metabolomics can similarly reveal shifts in cellular metabolism induced by the compound, highlighting pathways that are either targeted directly or affected downstream. The integration of multiple omics datasets (multi-omics) provides a more holistic and robust understanding of a natural product's biological effects, which is crucial for translating initial findings into further development. nih.gov
Future Research Directions and Unexplored Avenues for 3 Epi Aplykurodinone B
Elucidation of Additional Biological Targets and Mechanistic Pathways
Initial research has demonstrated that 3-Epi-aplykurodinone B possesses cytotoxic properties against several human cancer cell lines, including mouse P388 leukemia, human A549 non-small cell lung cancer, HT-29 colon cancer, and SKMEL-28 melanoma, with an IC50 value of approximately 8 µM. researchgate.netresearchgate.net However, the precise molecular targets and the intricate mechanistic pathways through which it exerts these effects are largely unknown.
Future research should prioritize the identification of its direct binding partners within the cell. This can be achieved through a combination of affinity chromatography, where the compound is immobilized to a resin to capture interacting proteins, and advanced proteomic techniques like mass spectrometry. Furthermore, transcriptomic and proteomic profiling of cancer cells treated with this compound can reveal global changes in gene and protein expression, offering clues about the signaling cascades it perturbs. ontosight.ai
A related compound, aplykurodin A, also isolated from Aplysia kurodai, has been shown to antagonize the Wnt/β-catenin signaling pathway by promoting the degradation of oncogenic β-catenin. mdpi.comsemanticscholar.org Given the structural similarities, it is plausible that this compound might also modulate this critical pathway or other related oncogenic signaling networks. mdpi.com Investigating its effects on key components of pathways like PI3K/Akt, MAPK, and apoptosis-related proteins is crucial. semanticscholar.org Techniques such as Western blotting, reporter gene assays, and kinase activity assays will be instrumental in dissecting these mechanisms.
Development of Novel Synthetic Routes for Complex Analogues
The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis methods. biorxiv.org While formal syntheses of related compounds like (±)-aplykurodinone-1 have been reported, employing strategies such as the hetero-Pauson-Khand reaction, a dedicated and efficient synthesis of this compound is yet to be established. researchgate.net Such a synthesis would not only provide a reliable supply for biological studies but also open the door for the creation of a diverse library of analogues. nih.gov
Future synthetic efforts could explore innovative strategies, including cascade reactions and stereoselective methodologies, to construct the complex polycyclic core of the molecule. rsc.orgnih.govnih.gov For instance, leveraging powerful transformations like the Diels-Alder reaction or samarium(II) iodide-mediated cyclizations could offer elegant and efficient routes. rsc.orgnih.govnih.gov
Once a robust synthetic route is in hand, the focus can shift to the systematic modification of the this compound scaffold. This will involve the synthesis of analogues with variations in the side chain, the stereochemistry of different chiral centers, and the functional groups on the steroidal backbone. nih.gov These synthetic analogues can then be screened for enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies will be vital to identify the key pharmacophoric elements responsible for its biological activity. researchgate.net
Biosynthetic Engineering for Diversification and Enhanced Production
Understanding the biosynthetic pathway of this compound in Aplysia species is a fundamental yet challenging goal. mdpi.com It is believed that many compounds found in these mollusks are derived from their diet or from symbiotic microorganisms. mdpi.comnih.gov Identifying the true producing organism and the genes responsible for the biosynthesis of the aplykurodinone scaffold is a critical first step. This can be approached through metagenomic and transcriptomic analysis of the sea hare and its associated microbial community.
Once the biosynthetic gene cluster is identified, heterologous expression in a more tractable host, such as Escherichia coli or yeast, could be pursued. biorxiv.org This would enable the sustainable and scalable production of this compound, overcoming the limitations of natural sourcing. biorxiv.org
Furthermore, the tools of synthetic biology can be employed to engineer the biosynthetic pathway for the production of novel, "unnatural" analogues. biorxiv.org By introducing or modifying enzymes within the pathway, such as oxidoreductases, methyltransferases, and glycosyltransferases, it may be possible to generate a diverse array of new compounds that are not accessible through traditional chemical synthesis. This approach, known as "biosynthetic engineering," holds immense promise for creating a new generation of aplykurodinone-based drug leads with potentially improved therapeutic profiles.
Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.gov These powerful computational tools can be integrated into the research pipeline for this compound at multiple stages.
AI algorithms can be trained on large datasets of natural products and their known biological activities to predict the potential targets and mechanisms of action of this compound. nih.govresearchgate.net This can help prioritize experimental validation and focus research efforts on the most promising avenues. ML models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of newly designed analogues, allowing for the in silico screening of virtual compound libraries before committing to their synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
